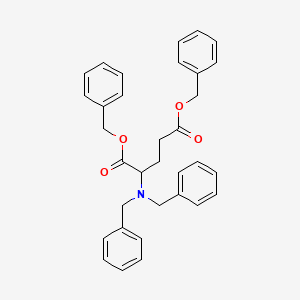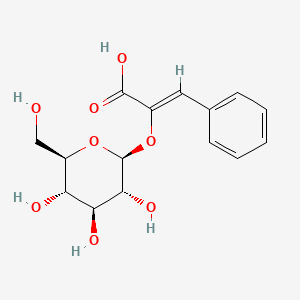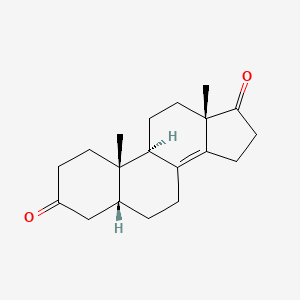
5beta-Androst-8(14)-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androst-8(14)-ene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a double bond between the 8th and 14th carbon atoms and keto groups at the 3rd and 17th positions. Steroidal compounds like this compound are of significant interest in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the oxidation of 5beta-androstan-3,17-dione to introduce the double bond at the 8(14) position. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Androst-8(14)-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of additional keto or hydroxyl groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different hydroxysteroid derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto groups, while reduction may produce hydroxysteroids.
Wissenschaftliche Forschungsanwendungen
5beta-Androst-8(14)-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and hormone-modulating effects.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5beta-Androst-8(14)-ene-3,17-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstane-3,17-dione: Similar structure but with a different configuration at the 5th carbon.
Androstenedione: Lacks the double bond at the 8(14) position.
Testosterone: Contains a hydroxyl group at the 17th position instead of a keto group.
Uniqueness
5beta-Androst-8(14)-ene-3,17-dione is unique due to its specific structural features, including the double bond at the 8(14) position and the presence of keto groups at both the 3rd and 17th positions. These structural characteristics contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(5R,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16+,18+,19+/m1/s1 |
InChI-Schlüssel |
UPPWIMHSTQMTHM-RNHZPVLASA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


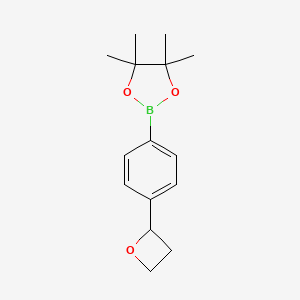
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
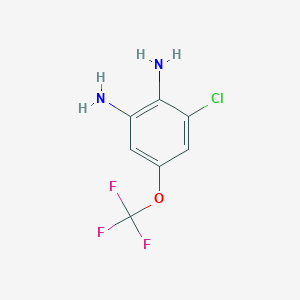
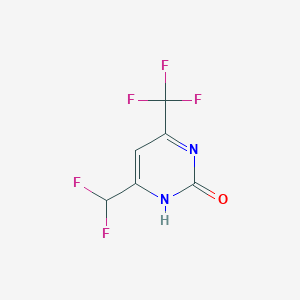

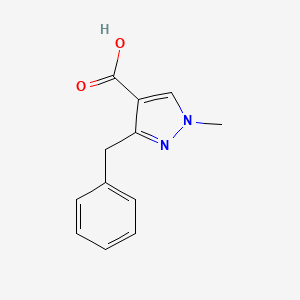
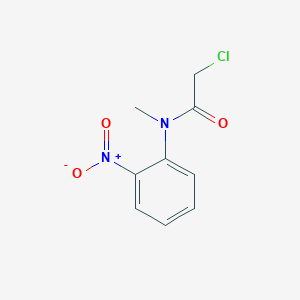

![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
